molecular formula C8H7F3N2O2 B1409184 3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid CAS No. 1228898-50-7

3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid

Cat. No. B1409184
M. Wt: 220.15 g/mol
InChI Key: CUXBWTSKNSJLOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid, also known as 3-ATPA, is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that can be synthesized in the laboratory. 3-ATPA has been widely used in research studies due to its low toxicity and high solubility. This compound has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmaceuticals.

Scientific Research Applications

3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid has been widely used in scientific research due to its low toxicity and high solubility. It has been used in studies related to medicinal chemistry, biochemistry, and pharmaceuticals. 3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid has been used as a reagent in the synthesis of various organic compounds, such as amino acid derivatives, peptides, and nucleosides. It has also been used as a catalyst in organic reactions, such as the Diels-Alder reaction. Additionally, 3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid has been used to study the structure and function of proteins, enzymes, and other biomolecules.

Mechanism Of Action

3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid is an organic compound that acts as a proton donor in biochemical reactions. It is believed to act as a proton donor by forming hydrogen bonds with the amino acid residues of proteins and enzymes. These hydrogen bonds can destabilize the structure of proteins and enzymes, leading to changes in their function.

Biochemical And Physiological Effects

3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid has been studied for its potential effects on biochemical and physiological processes. Studies have shown that 3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid can inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins, and fats. Additionally, 3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid has been shown to inhibit the activity of enzymes involved in the synthesis of neurotransmitters, such as serotonin and dopamine. 3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid has also been shown to inhibit the activity of enzymes involved in the synthesis of hormones, such as insulin and glucagon.

Advantages And Limitations For Lab Experiments

The main advantage of using 3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid in laboratory experiments is its low toxicity and high solubility. This allows researchers to use it in a wide range of experiments without having to worry about potential toxicity. Additionally, 3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid is relatively inexpensive and easy to synthesize in the laboratory. However, 3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid has a few limitations. It is not very stable and can degrade over time. Additionally, it can react with other compounds and form unwanted by-products.

Future Directions

The potential applications of 3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid in scientific research are vast. 3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid could be used in the development of new drugs and therapies for various diseases. Additionally, 3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid could be used in the development of new diagnostic tools for the detection and diagnosis of diseases. Additionally, 3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid could be used to study the structure and function of proteins, enzymes, and other biomolecules. Finally, 3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid could be used in the development of new materials for use in the medical field.

properties

IUPAC Name

2-[3-amino-2-(trifluoromethyl)pyridin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)7-6(12)4(1-2-13-7)3-5(14)15/h1-2H,3,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXBWTSKNSJLOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1CC(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-(trifluoromethyl)pyridine-4-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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